molecular formula C21H21N3O2 B11479910 3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11479910
M. Wt: 347.4 g/mol
InChI Key: FAZXMQSIGZORAV-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a propyl group attached to a dihydropyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a methoxyphenyl hydrazine derivative with a suitable diketone, followed by cyclization to form the dihydropyrrolo[3,4-c]pyrazole ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-1H-pyrazole
  • 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its specific substitution pattern and the presence of the propyl group

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-phenyl-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O2/c1-3-13-24-20(15-7-5-4-6-8-15)17-18(22-23-19(17)21(24)25)14-9-11-16(26-2)12-10-14/h4-12,20H,3,13H2,1-2H3,(H,22,23)

InChI Key

FAZXMQSIGZORAV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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